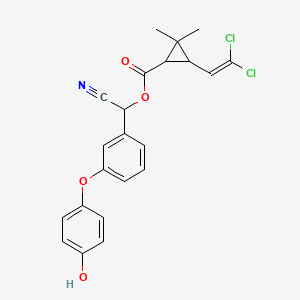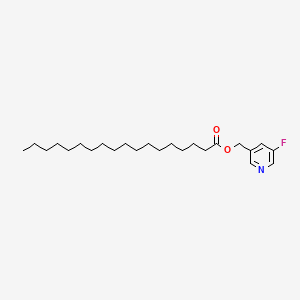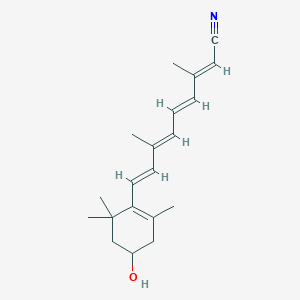![molecular formula C23H15N3O B13422426 3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile is a complex organic compound with a unique structure that includes a bipyridine core and a benzonitrile group
Métodos De Preparación
The synthesis of 3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the reaction of 2-aminopyridine with benzaldehyde under acidic conditions to form the bipyridine intermediate. This intermediate is then reacted with benzonitrile in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the bipyridine or benzonitrile moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Aplicaciones Científicas De Investigación
3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile can be compared with other similar compounds, such as:
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar bipyridine core but differs in the functional groups attached to it.
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: This compound also contains a bipyridine-like structure but includes phosphorothioate groups.
3-(6-Oxo-1,6-dihydro-3-pyridazinyl)benzonitrile: This compound is structurally similar but has different substituents on the bipyridine core.
Propiedades
Fórmula molecular |
C23H15N3O |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
3-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C23H15N3O/c24-15-17-7-6-8-18(13-17)21-14-19(22-11-4-5-12-25-22)16-26(23(21)27)20-9-2-1-3-10-20/h1-14,16H |
Clave InChI |
POQXROXRTVUBHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC(=C3)C#N)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


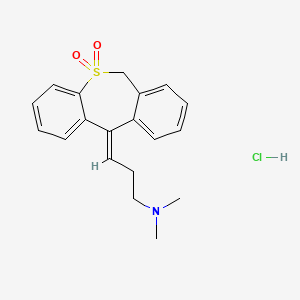
![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
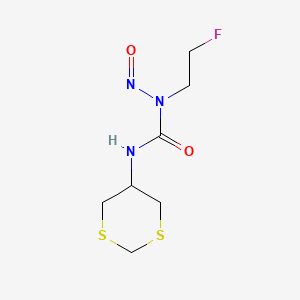
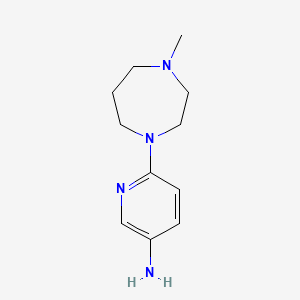

![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)

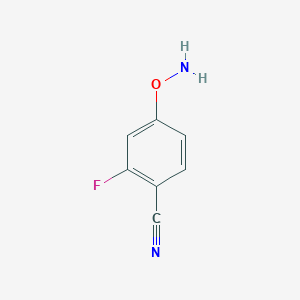
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
